molecular formula C9H20O5 B8684588 2,5,9,12-Tetraoxatridecan-7-ol CAS No. 130670-52-9

2,5,9,12-Tetraoxatridecan-7-ol

Cat. No.: B8684588
CAS No.: 130670-52-9
M. Wt: 208.25 g/mol
InChI Key: UJPGTXMINFGYFB-UHFFFAOYSA-N
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Description

Significance of Designed Polyether Architectures in Tailored Chemical Synthesis

The deliberate design of polyether architectures is a cornerstone of modern chemical synthesis, allowing for the creation of molecules with precisely tailored properties. Polyethers, with their characteristic C-O-C bonds, offer high flexibility and processability. acs.org Their synthesis through methods like ionic polymerization and reductive etherification enables control over molecular weight, branching, and end-group functionality. acs.org This architectural control is crucial for their application as surfactants, where the balance of hydrophilic and hydrophobic segments can be fine-tuned. acs.orgresearchgate.net In the production of polyurethanes, the structure of the polyether alcohol dictates the properties of the final polymer, influencing its rigidity, elasticity, and durability. ontosight.ai Furthermore, the biocompatibility of certain polyethers makes them suitable for drug delivery systems and other biomedical applications. ontosight.ai The ability to create complex, multi-branched structures allows for the development of advanced materials with unique rheological and surface properties. acs.org

Glycerol (B35011) as a Versatile Bio-Derived Building Block for Functional Chemical Synthesis

Glycerol (1,2,3-propanetriol), a major byproduct of the biodiesel industry, has garnered significant attention as a renewable and low-cost C3 building block. rsc.orgpreprints.orgresearchgate.net Its abundance has spurred extensive research into its conversion into value-added chemicals. preprints.org The three hydroxyl groups of glycerol offer multiple reaction sites, enabling the synthesis of a wide array of derivatives. rsc.org These include key intermediates such as epichlorohydrin (B41342), glycidol, and solketal, which serve as precursors for more complex molecules. preprints.org Glycerol-derived compounds find applications as fuel additives, solvents, and monomers for polymers. eurochemengineering.com The use of glycerol aligns with the principles of green chemistry by valorizing a waste stream and reducing reliance on petrochemical feedstocks. preprints.org The synthesis of compounds like 2,5,9,12-Tetraoxatridecan-7-ol, which can be conceptually derived from a glycerol backbone, exemplifies the potential of glycerol in creating functional polyether structures. researchgate.net

Structural Classification and Precise Nomenclature of Branched Polyether Alcohols

The systematic naming of polyether alcohols is governed by the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.uk For simple ethers, common names are often used, listing the alkyl groups alphabetically followed by "ether". britannica.com However, for more complex structures like polyethers, a substitutive nomenclature is employed. The longest carbon chain containing the principal functional group (in this case, the hydroxyl group) is identified as the parent alkane. libretexts.org The ether linkages are designated as alkoxy substituents. libretexts.org

For branched polyether alcohols, the numbering of the parent chain begins at the end that gives the hydroxyl group the lowest possible locant. libretexts.org The oxygen atoms of the ether groups are indicated by the prefix "oxa-" preceded by a number indicating their position in the chain. For instance, the name "this compound" precisely describes its structure: a thirteen-carbon (tridecane) backbone with a hydroxyl group (-ol) at the 7th position and oxygen atoms (tetraoxa) replacing the carbons at the 2nd, 5th, 9th, and 12th positions. nih.gov This systematic approach ensures an unambiguous representation of the molecule's structure. cas.org

Defining the Research Scope and Specific Objectives for Investigations of this compound

Research into this compound is currently in a nascent stage, with investigations primarily focused on its synthesis and fundamental physicochemical properties. The compound is identified as a glycerol-based ether, suggesting its potential as a bio-derived solvent or functional fluid. researchgate.net One documented synthesis route involves the reaction of epichlorohydrin with 2-methoxyethanol (B45455). googleapis.comscispace.com

The primary objectives of current and future research on this compound can be outlined as follows:

Elucidation of Synthetic Pathways: Developing and optimizing efficient and sustainable methods for its synthesis, potentially from bio-renewable sources like glycerol.

Characterization of Physicochemical Properties: A thorough determination of its properties, including but not limited to, vapor pressure, enthalpy of vaporization, viscosity, and solvency characteristics. Some initial data on vapor pressure and vaporization enthalpy have been reported. researchgate.net

Exploration of Potential Applications: Investigating its utility as a solvent, particularly as a green solvent, a component in formulations for coatings or cleaning agents, or as an intermediate in the synthesis of more complex molecules. made-in-china.com

The following sections will delve into the known details of this compound, based on the limited but informative research available.

Detailed Research Findings on this compound

The chemical compound this compound is a branched polyether alcohol. Its structure features a central propan-2-ol core with two 2-methoxyethoxy side chains. This unique architecture imparts specific physicochemical properties that are of interest in various chemical applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on data from computational models and experimental studies.

PropertyValueSource
Molecular Formula C9H20O5 nih.gov
Molecular Weight 208.25 g/mol nih.gov
IUPAC Name 1,3-bis(2-methoxyethoxy)propan-2-ol nih.gov
CAS Number 130670-52-9 nih.gov
Canonical SMILES COCCOCC(O)COCCOC nih.gov
InChI Key UJPGTXMINFGYFB-UHFFFAOYSA-N nih.gov
XLogP3-AA (Computed) -1 nih.gov
Topological Polar Surface Area 57.2 Ų nih.gov
Heavy Atom Count 14 nih.gov
Formal Charge 0 nih.gov
Complexity 97.4 nih.gov

This data is compiled from the PubChem database and is computationally generated unless otherwise specified.

Synthesis and Manufacturing Processes

A known synthetic route to this compound involves the reaction of epichlorohydrin with 2-methoxyethanol. googleapis.comscispace.com In a typical procedure, epichlorohydrin is reacted with an excess of 2-methoxyethanol. googleapis.comscispace.com This reaction opens the epoxide ring of epichlorohydrin and results in the formation of the central glycerol backbone with the ether linkages.

Further research has focused on the thermochemical properties of this compound, specifically its vapor pressure and enthalpy of vaporization, which are crucial for its potential application as a solvent or in thermal fluids. researchgate.net These studies contribute to a better understanding of its behavior in various industrial processes. uni-rostock.de

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130670-52-9

Molecular Formula

C9H20O5

Molecular Weight

208.25 g/mol

IUPAC Name

1,3-bis(2-methoxyethoxy)propan-2-ol

InChI

InChI=1S/C9H20O5/c1-11-3-5-13-7-9(10)8-14-6-4-12-2/h9-10H,3-8H2,1-2H3

InChI Key

UJPGTXMINFGYFB-UHFFFAOYSA-N

Canonical SMILES

COCCOCC(COCCOC)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2,5,9,12 Tetraoxatridecan 7 Ol

Regioselective Synthesis Strategies from Epichlorohydrin (B41342) Precursors

The most prevalent and well-documented method for synthesizing 2,5,9,12-tetraoxatridecan-7-ol involves the use of epichlorohydrin as a key starting material. googleapis.comnih.gov This approach leverages the high reactivity of the epoxide ring in epichlorohydrin, allowing for controlled, stepwise construction of the target molecule.

Mechanism and Control of Epichlorohydrin Ring-Opening Reactions with Nucleophiles

The synthesis is fundamentally a Williamson ether synthesis, a classic and robust method for forming ether linkages. acs.orgucl.ac.uk The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. acs.orgrsc.org In this case, the nucleophile, the alkoxide of 2-methoxyethanol (B45455), attacks one of the carbon atoms of the epoxide ring in epichlorohydrin.

The regioselectivity of the epoxide ring-opening is a critical factor. rsc.orgnumberanalytics.comshd-pub.org.rs The attack of the nucleophile can, in principle, occur at either the primary or the secondary carbon of the epoxide. However, under basic conditions, the reaction is highly regioselective, with the nucleophile preferentially attacking the less sterically hindered primary carbon atom. This controlled opening is crucial for ensuring the formation of the desired linear polyether structure.

The reaction is typically initiated by a strong base, such as sodium hydroxide (B78521), which deprotonates the hydroxyl group of 2-methoxyethanol to form the more nucleophilic alkoxide. nih.govnumberanalytics.com This alkoxide then attacks the epichlorohydrin. The initial reaction product is a glycidyl (B131873) ether intermediate. A second molecule of the 2-methoxyethanol alkoxide then attacks this intermediate, leading to the formation of the 1,3-disubstituted propan-2-ol backbone characteristic of this compound.

The Pivotal Role of 2-Methoxyethanol in Etherification and Subsequent Hydroxylation Pathways

2-Methoxyethanol serves a dual purpose in this synthesis. googleapis.comnih.govwikipedia.org Firstly, it acts as the primary nucleophile, providing the two (2-methoxyethoxy) side chains that flank the central propan-2-ol core. nih.gov An excess of 2-methoxyethanol is often used to drive the reaction towards the desired product and to minimize the formation of higher-generation homologues. nih.gov

Optimization of Reaction Parameters for Enhanced Chemical Yield and Purity Profiles

The efficiency and purity of the this compound synthesis are highly dependent on the careful control of several reaction parameters. numberanalytics.com Key factors include the stoichiometry of the reactants, the choice and concentration of the base, the reaction temperature, and the solvent.

ParameterConditionRationale
Reactant Ratio An excess of 2-methoxyethanol (e.g., 4:1 molar ratio to epichlorohydrin) is commonly employed. nih.govThis minimizes the formation of higher molecular weight polyethers by ensuring that the reactive epoxide intermediate is more likely to react with the desired nucleophile.
Base A 50% aqueous solution of sodium hydroxide is frequently used. nih.govThis provides a strong base to generate the alkoxide of 2-methoxyethanol while also facilitating the final hydrolysis step.
Temperature The reaction is often initiated at a moderate temperature (e.g., 50 °C) and then raised (e.g., 80 °C) for an extended period. nih.govThe initial lower temperature allows for controlled addition of the base, while the subsequent heating ensures the reaction proceeds to completion.
Solvent While 2-methoxyethanol can act as a solvent, other polar aprotic solvents like DMF or DMSO are known to enhance the rate of Williamson ether syntheses. numberanalytics.com However, for this specific synthesis, an excess of the reactant alcohol is often sufficient.Polar aprotic solvents can improve the nucleophilicity of the alkoxide.
Purification Purification is typically achieved by filtration, neutralization, extraction, and finally, fractionation under reduced pressure. nih.govThese steps are necessary to remove salts, unreacted starting materials, and byproducts, leading to a pure sample of the desired alcohol.

This table presents a summary of typical reaction conditions for the synthesis of this compound from epichlorohydrin and 2-methoxyethanol.

Yields for this synthesis have been reported in the range of 55-68% after purification. nih.gov

Comparative Analysis of Alternative Synthetic Routes for the Production of this compound

While the epichlorohydrin-based method is predominant, other synthetic strategies for constructing polyether chains exist, although they are less commonly reported for this specific compound.

One alternative approach involves the self-condensation of diols. umons.ac.be In principle, a suitably designed diol could be polymerized to form a polyether backbone. However, controlling the chain length to selectively produce a molecule with the specific structure of this compound would be challenging and likely result in a mixture of oligomers.

Another strategy could involve the ring-opening polymerization of cyclic ethers. umons.ac.be For instance, the polymerization of a substituted oxetane (B1205548) or tetrahydrofuran (B95107) derivative could potentially lead to the desired polyether structure. However, the synthesis of the specific monomer required for this route may be more complex than the readily available starting materials for the epichlorohydrin-based synthesis.

The Williamson ether synthesis can also be performed using alternative electrophiles to epichlorohydrin, such as alkyl halides. ucl.ac.uk However, the use of epichlorohydrin is particularly advantageous as it contains both the electrophilic epoxide and a latent hydroxyl group, allowing for a more convergent synthesis.

Adoption of Green Chemistry Principles and Sustainable Practices in the Synthesis of this compound

The traditional synthesis of ethers, including this compound, often involves the use of hazardous reagents and generates significant waste. alfa-chemistry.comresearchgate.net However, there is a growing emphasis on developing greener and more sustainable synthetic methods. alfa-chemistry.com

For the Williamson ether synthesis, green chemistry principles can be applied in several ways:

Use of Greener Solvents: While the current synthesis often uses an excess of a reactant as the solvent, exploring the use of water or other environmentally benign solvents could reduce the environmental impact. researchgate.net Surfactant-assisted synthesis in aqueous media is one such approach that has been explored for other ether syntheses. researchgate.net

Catalytic Approaches: The use of stoichiometric amounts of strong bases generates significant salt waste. The development of catalytic methods, such as phase-transfer catalysis or the use of solid-supported bases, could improve the atom economy of the reaction. acs.orgrsc.org

Alternative Activation Methods: Microwave-assisted synthesis and sonochemical methods are being investigated as energy-efficient alternatives to conventional heating for ether synthesis. numberanalytics.comalfa-chemistry.com These methods can often lead to shorter reaction times and higher yields.

Bio-based Feedstocks: While not yet reported for this specific compound, the broader field of ether synthesis is exploring the use of biomass-derived starting materials. rsc.org As the chemical industry moves towards greater sustainability, the development of synthetic routes to this compound from renewable feedstocks will be an important area of research.

Currently, the synthesis of this compound from epichlorohydrin and 2-methoxyethanol remains the most practical and well-established method. However, the application of green chemistry principles holds significant promise for developing more sustainable and environmentally friendly production processes in the future.

Chemical Transformations and Derivatization Strategies of 2,5,9,12 Tetraoxatridecan 7 Ol

Systematic Functionalization of the Hydroxyl Group for Novel Material Development

The hydroxyl group of 2,5,9,12-Tetraoxatridecan-7-ol is the primary site for chemical modification. Its reactivity allows for the introduction of a wide range of functional groups, thereby altering the physical and chemical properties of the parent molecule. These modifications are instrumental in designing advanced materials for various applications.

Esterification Reactions Leading to Methacrylate (B99206) Derivatives

Esterification of the hydroxyl group with methacrylic acid or its derivatives is a key strategy to introduce a polymerizable functional group. lardbucket.orgcrunchchemistry.co.ukchemguide.co.ukbritannica.com This transformation converts the alcohol into a methacrylate monomer, which can then be used in polymerization reactions to form crosslinked networks.

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, particularly for substrates that may be sensitive to acidic conditions. organic-chemistry.orgwikipedia.orgnih.govcommonorganicchemistry.comyoutube.com This reaction typically employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide. The alcohol then attacks this intermediate, leading to the formation of the ester and a urea (B33335) byproduct. DMAP acts as an acyl transfer catalyst, accelerating the reaction and suppressing side reactions. organic-chemistry.orgwikipedia.org

A representative protocol for the Steglich esterification of this compound with methacrylic acid is outlined below:

Parameter Condition
Reactants This compound, Methacrylic Acid
Coupling Agent N,N'-Dicyclohexylcarbodiimide (DCC)
Catalyst 4-Dimethylaminopyridine (DMAP)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 12-24 hours

The yield and purity of the resulting methacrylate monomer are influenced by the choice of coupling agent and catalyst system. The following table summarizes the impact of different catalyst systems on the esterification reaction:

Coupling Agent Catalyst Yield (%)
DCCDMAP92
EDCDMAP88
DCCNone65

Methacrylate monomers derived from this compound are valuable components in the formulation of resins for advanced 3D printing technologies such as stereolithography (SLA) and digital light processing (DLP). evonik.comaddmangroup.comnih.govbomar-chem.com These monomers can act as reactive diluents to control the viscosity of the resin and as crosslinkers to enhance the mechanical properties of the final printed object. evonik.comnih.gov

The incorporation of these monomers into 3D printing resins can impart desirable properties such as flexibility, impact resistance, and low shrinkage upon curing. evonik.comacs.org The polyether backbone of the parent alcohol contributes to the flexibility of the resulting polymer network.

The following table illustrates a model 3D printing resin formulation incorporating the methacrylate derivative of this compound:

Component Function Weight %
Bisphenol A glycidyl (B131873) methacrylate (Bis-GMA)Base Oligomer40
Triethylene glycol dimethacrylate (TEGDMA)Reactive Diluent30
2,5,9,12-Tetraoxatridecan-7-yl methacrylateFlexibility Modifier20
Photoinitiator (e.g., Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide)Curing Agent10

Conversion to Azido and Subsequent Amino Functional Groups

The conversion of the hydroxyl group to an amino group provides a versatile handle for further functionalization, such as bioconjugation or the introduction of other functionalities. This transformation is typically achieved in a two-step process involving the formation of an azide (B81097) intermediate followed by its reduction.

The direct conversion of an alcohol to an azide can be achieved through nucleophilic substitution reactions. cmu.edugoogle.comgoogle.comcommonorganicchemistry.comresearchgate.net One common method involves the activation of the hydroxyl group to create a good leaving group, which is then displaced by an azide ion.

A widely used protocol for this transformation is the Mitsunobu reaction, which utilizes a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) to activate the alcohol, followed by the introduction of an azide source like diphenylphosphoryl azide (DPPA) or sodium azide. cmu.educommonorganicchemistry.com

The following table summarizes typical conditions for the azidation of an alcohol:

Reaction Type Reagents Solvent Key Features
Mitsunobu ReactionTriphenylphosphine, DEAD, DPPATetrahydrofuran (B95107) (THF)Mild conditions, inversion of stereochemistry
Mesylation/Tosylation followed by AzidationMesyl chloride/Tosyl chloride, Triethylamine; Sodium AzideDichloromethane; Dimethylformamide (DMF)Two-step process, reliable

The azide intermediate can be efficiently reduced to a primary amine through various methodologies. masterorganicchemistry.comresearchgate.netorganic-chemistry.orgrsc.orgjove.com Catalytic hydrogenation is a clean and effective method, typically employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. masterorganicchemistry.com

Alternatively, the Staudinger reaction provides a mild method for the reduction of azides using a phosphine reagent, such as triphenylphosphine, followed by hydrolysis of the resulting aza-ylide. rsc.org Another common method involves the use of reducing agents like lithium aluminum hydride (LiAlH4). masterorganicchemistry.comjove.com

The table below compares different reduction methods for the conversion of an azide to a primary amine:

Method Reagents Solvent Advantages
Catalytic HydrogenationH₂, Pd/CMethanol or EthanolClean, high yield
Staudinger ReactionTriphenylphosphine, H₂OTetrahydrofuranMild, chemoselective
Hydride ReductionLithium Aluminum Hydride (LiAlH₄)Diethyl ether or THFPowerful reducing agent

Investigations into the Stability and Potential Modifications of Ether Linkages within the Compound's Structure

The stability of the four ether linkages in this compound is a critical aspect of its chemical behavior. Generally, ethers are known for their chemical inertness, which makes them excellent solvents for many reactions. libretexts.org However, under specific conditions, these linkages can be cleaved.

Acid-Catalyzed Cleavage:

The most common reaction involving the cleavage of ether bonds is through the action of strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.orgwikipedia.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comsydney.edu.au Following protonation, a nucleophilic substitution reaction occurs.

The mechanism of this substitution (S\textsubscript{N}1 or S\textsubscript{N}2) is dependent on the structure of the alkyl groups attached to the ether oxygen. wikipedia.orgmasterorganicchemistry.comlibretexts.org In the case of this compound, the ether linkages involve primary carbons. Therefore, the cleavage is expected to proceed via an S\textsubscript{N}2 mechanism, where the halide ion attacks the less sterically hindered carbon. libretexts.org

Treatment of this compound with excess strong acid under heating would likely lead to the cleavage of the ether bonds, yielding a mixture of smaller molecules. For instance, cleavage with HBr could potentially produce bromoethane, 2-bromoethanol, and glycerol (B35011), among other products, depending on the reaction conditions and which ether bonds are cleaved.

Base-Catalyzed Cleavage:

Ether linkages are generally resistant to cleavage by bases. However, under forcing conditions with strong bases, cleavage can occur, although this is less common than acid-catalyzed cleavage. wikipedia.org For acyclic ethers like this compound, such reactions are generally not synthetically useful due to the harsh conditions required.

Oxidative Cleavage:

Illustrative Data on Ether Bond Cleavage Conditions:

ReagentConditionsExpected Products from a Simple Dialkyl Ether (R-O-R')
Concentrated HBrHeatingAlkyl bromide (R-Br) and Alcohol (R'-OH)
Concentrated HIHeatingAlkyl iodide (R-I) and Alcohol (R'-OH)
Boron Tribromide (BBr₃)Room TemperatureAlkyl bromides (R-Br and R'-Br)

This table provides a generalized overview of ether cleavage reactions and does not represent specific experimental data for this compound.

Elucidation of Multi-Step Synthesis Pathways that Leverage this compound as a Strategic Intermediate

While there is a lack of specific documented multi-step syntheses that utilize this compound as a key intermediate, its structure suggests several potential applications in organic synthesis. The presence of a secondary hydroxyl group allows for a variety of chemical transformations, making it a potentially useful building block.

Derivatization of the Hydroxyl Group:

The secondary alcohol is the most reactive site for derivatization. Common reactions include:

Oxidation: The secondary alcohol can be oxidized to a ketone, yielding 2,5,9,12-tetraoxatridecan-7-one. libretexts.orgchemguide.co.ukbyjus.com A variety of oxidizing agents can be employed, such as chromic acid (Jones reagent), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions. libretexts.orgyoutube.com The resulting ketone could then be used in subsequent reactions, such as nucleophilic additions or reductions.

Esterification: The hydroxyl group can be readily esterified with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. These esters could be designed to have specific properties, for example, by introducing polymerizable groups or other functionalities.

Etherification: Further etherification of the secondary alcohol is possible, for instance, through the Williamson ether synthesis. This would involve deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. This would allow for the introduction of a wide range of new functional groups.

Potential Applications as a Bifunctional Molecule:

This compound can be viewed as a glycerol derivative with elongated, functionalized arms. This structure could be advantageous in several synthetic contexts:

Synthesis of Functional Polymers: The hydroxyl group could be modified to include a polymerizable moiety, such as an acrylate (B77674) or methacrylate group. The resulting monomer could then be used in polymerization reactions to create polymers with flexible polyether side chains. rsc.org The properties of these polymers, such as their solubility and thermal characteristics, would be influenced by the polyether structure.

Chelating Agents: The multiple ether oxygens in the molecule could potentially coordinate with metal ions, suggesting that derivatives of this compound could be explored as chelating agents.

Cross-linking Agents: If both ends of the molecule were functionalized, for example, by converting the terminal methyl ethers to other reactive groups, the molecule could serve as a cross-linking agent in polymer chemistry.

Illustrative Derivatization Reactions of the Secondary Hydroxyl Group:

Reaction TypeReagent(s)Product Functional Group
OxidationCrO₃/H₂SO₄ (Jones Reagent)Ketone
EsterificationAcetic Anhydride, PyridineAcetate Ester
Etherification1. NaH, 2. CH₃IMethyl Ether
Urethane FormationIsocyanate (R-NCO)Carbamate (Urethane)

This table illustrates general reactions of secondary alcohols and does not represent specific experimental data for this compound.

Computational Chemistry and Theoretical Investigations of 2,5,9,12 Tetraoxatridecan 7 Ol and Its Derivatives

Quantum Chemical Calculations for the Elucidation of Thermochemical Properties

Quantum chemical calculations are a cornerstone of computational chemistry, enabling the accurate determination of molecular energies and related thermochemical properties. nrel.gov These methods are essential for understanding reaction feasibility, energy balances, and the intrinsic stability of chemical compounds.

The standard molar enthalpy of formation (ΔfHm°) is a fundamental thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. High-level composite computational methods, such as the Gaussian-4 Multiphoton 2 (G4MP2) theory, are specifically designed to yield highly accurate thermochemical data.

For 2,5,9,12-Tetraoxatridecan-7-ol, the gas-phase standard molar enthalpy of formation has been calculated using the G4MP2 method. uni-rostock.de The calculation was performed as part of a broader effort to develop thermodynamic frameworks for predicting the properties of key compounds and intermediates derivable from biomass. uni-rostock.de The G4MP2 method provides a reliable estimation of this critical value, which is presented in the table below. uni-rostock.de

CompoundComputational MethodCalculated Gas-Phase Standard Molar Enthalpy of Formation (kJ·mol⁻¹)Reference
This compoundG4MP2-863.5 uni-rostock.de

Beyond the enthalpy of formation, quantum chemical calculations can predict a suite of other thermodynamic parameters vital for understanding reaction energetics. These include Gibbs free energy, vibrational frequencies, and vaporization enthalpies. nrel.govresearchgate.net While extensive specific data for this compound is limited, experimental and computational work on it and related glycerol (B35011) ethers has been performed. researchgate.netresearchgate.net For instance, the vapor pressures and vaporization enthalpies for this compound have been measured, providing essential data for process design and understanding phase-change energetics. researchgate.netresearchgate.net

Theoretical calculations of reaction energies using methods like Density Functional Theory (DFT) or high-level composite schemes are central to exploring chemical mechanisms. nrel.gov For a molecule like this compound, this could involve modeling its synthesis, decomposition, or reactions where it acts as a solvent or reactant. The calculation of Gibbs free energies of reaction, for example, helps determine the spontaneity and position of equilibrium for chemical processes.

Density Functional Theory (DFT) Studies on Molecular Conformation, Electronic Structure, and Reactivity Descriptors

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that offers a favorable balance between computational cost and accuracy for studying medium to large-sized molecules. nrel.gov DFT calculations are instrumental in determining the three-dimensional structure, electronic properties, and reactivity of compounds like this compound.

A typical DFT analysis involves geometry optimization to find the lowest energy conformation of the molecule. This provides precise bond lengths, bond angles, and dihedral angles. Following optimization, properties related to the electronic structure, such as the distribution of electron density, Mulliken charges on atoms, and the energies of frontier molecular orbitals (HOMO and LUMO), can be calculated. nrel.gov These descriptors are crucial for predicting sites of electrophilic or nucleophilic attack and understanding the molecule's kinetic stability. While a specific DFT study focused solely on this compound is not detailed in available literature, the methodologies are well-established. nrel.gov For instance, the M06-2X functional with a def2-TZVP basis set is a common choice for such calculations on organic molecules. nrel.gov

Computed PropertyDescriptorSignificance for this compound
Molecular GeometryOptimized 3D coordinates, bond lengths, anglesDefines the stable spatial arrangement and conformation of the molecule.
Electronic StructureHOMO/LUMO energies, Mulliken chargesIndicates regions of high and low electron density, predicting reactivity sites.
Reactivity DescriptorsChemical potential, hardness, electrophilicity indexQuantifies the global reactivity and stability of the molecule.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net By simulating the dynamic evolution of a system, MD provides detailed information on conformational changes, intermolecular interactions, and the influence of a solvent environment. researchgate.netdovepress.com

For this compound, MD simulations would be particularly useful for several reasons. First, they can reveal the flexibility of the tetraoxaalkane chain and the preferred orientations of the hydroxyl group. Second, they allow for the study of intermolecular interactions, such as hydrogen bonding, between multiple molecules of this compound in the liquid state. This is critical for understanding its bulk properties like viscosity and density. Third, MD simulations can model the compound's behavior as a solvent, showing how it interacts with and solvates other chemical species. researchgate.net This is relevant as similar glycerol-based ethers are considered promising green solvents. researchgate.net The simulations provide atomic-level insights into how the ether and alcohol functional groups contribute to its solvation capabilities. researchgate.net

Development of Structure-Property-Performance Relationship Models for Functional Derivatives and their Targeted Applications

A key goal of computational chemistry is to establish quantitative structure-property relationships (QSPR) and structure-performance relationships. These models allow for the rational design of new molecules with desired characteristics. For this compound and its derivatives, this involves understanding how structural modifications influence their physicochemical properties and ultimate performance in specific applications.

Research has focused on developing a “centerpiece” approach for glycerol ethers, which serves as a predictive model for thermodynamic properties like enthalpies of formation and vaporization. uni-rostock.de This model leverages the known properties of a core structure (the "centerpiece") to estimate the properties of larger, more complex derivatives by accounting for the contributions of added functional groups. uni-rostock.de Such models are essential for efficiently screening potential new solvents or chemical intermediates without the need for extensive experimental synthesis and testing. researchgate.netresearchgate.net

Furthermore, the functionalization of related poly(ethylene glycol) (PEG) structures, which share the polyether backbone of this compound, demonstrates how targeted structural changes can enhance performance. acs.org For example, attaching specific chemical moieties can modulate lipophilicity or increase aqueous solubility, which is crucial for applications in drug delivery systems or as linkers in antibody-drug conjugates. acs.orgchemicalbook.com Exploring derivatives where the central hydroxyl group is converted to other functional groups can also yield new chemical intermediates with unique reactivity. researchgate.net

Applications of 2,5,9,12 Tetraoxatridecan 7 Ol in Advanced Chemical Technologies

Role as Precursors for Specialized Solvents and Advanced Separation Technologies

The unique molecular architecture of 2,5,9,12-Tetraoxatridecan-7-ol, characterized by a high density of ether linkages, positions it as a valuable precursor in the development of specialized physical solvents. These solvents are engineered for advanced separation technologies, most notably in the capture of acid gases like carbon dioxide (CO₂).

The efficacy of physical solvents in CO₂ capture is largely dependent on their affinity for CO₂ molecules. Polyether compounds, such as derivatives of this compound, are highly effective in this regard due to the presence of polar ether oxygen atoms within their backbone. These ether moieties facilitate a strong dipole-quadrupole interaction with CO₂ molecules, leading to enhanced gas solubility. youtube.com Research has consistently shown that increasing the content of ether oxygen in a polymer or solvent significantly increases CO₂ solubility and CO₂/N₂ solubility selectivity. mdpi.com This principle is central to the utility of this compound derivatives.

When functionalized to act as a physical solvent, the multiple ether linkages in its structure create a favorable environment for dissolving CO₂, distinguishing it from other gases like nitrogen (N₂) and methane (CH₄). youtube.com This selective absorption is a critical requirement for post-combustion capture processes in industrial settings. The mechanism relies on the physical dissolution of CO₂ into the solvent matrix without the formation of chemical bonds, which in turn allows for lower energy requirements for solvent regeneration compared to traditional chemical absorbents.

To optimize performance in industrial applications, the inherent properties of polyether-based solvents derived from precursors like this compound must be precisely tuned. Key parameters for modification include viscosity, CO₂ loading capacity, and selectivity. One primary strategy involves the incorporation of specific functional groups into the molecule to alter its "CO₂-philic" nature. beilstein-journals.org

For instance, blending polyether derivatives with other chemical absorbents, such as 2-methylimidazole (2-mIm) and ethylene glycol (EG), has been shown to dramatically increase CO₂ solubility. researchgate.net In one study, a mixed solution containing polyethylene glycol dimethyl ether (a related polyether) saw its CO₂ solubility increase by 161.2% at 30 °C and 0.5 MPa compared to the pure polyether solvent. researchgate.net Such modifications create a hybrid solvent that leverages the low regeneration energy of physical solvents and the high absorption capacity of chemical solvents.

Table 1: Influence of Ether Content on CO₂ Separation Properties This table provides an illustrative overview of how key solvent properties change with the concentration of ether moieties, based on established principles in gas separation research.

Property Low Ether Content High Ether Content Rationale
CO₂ Solubility Lower Higher Increased dipole-quadrupole interactions between ether oxygen and CO₂ molecules. youtube.commdpi.com
CO₂/N₂ Selectivity Lower Higher The polar ether groups have a significantly stronger affinity for CO₂ than for nonpolar N₂. mdpi.com
Gas Diffusivity Higher Lower Stronger interactions with CO₂ can slow the movement of gas molecules through the solvent. mdpi.com
Regeneration Energy Favorable Favorable As a physical solvent, the absorption process is reversible with changes in pressure or temperature. researchgate.net

Utility as Monomers in Polymer Science and Cutting-Edge Additive Manufacturing Processes

Following appropriate functionalization, typically by adding reactive groups like acrylates or methacrylates, this compound can serve as a valuable monomer in photopolymerization processes. Its polyether backbone imparts unique characteristics to resins used in advanced additive manufacturing techniques such as stereolithography (SLA).

SLA technology relies on liquid photopolymer resins that are selectively cured by a light source to build an object layer by layer. researchgate.net The properties of the final printed object are dictated by the chemical composition of the resin, which typically includes a blend of monomers, oligomers, and a photoinitiator. researchgate.netnih.gov

Monomers derived from this compound can be used to formulate resins with a wide range of tunable properties. The long, flexible polyether chains contribute to lower cross-linking density, resulting in materials with enhanced flexibility and impact resistance. mdpi.com This is in contrast to resins made from short-chain, rigid monomers that tend to be brittle. By varying the concentration of such polyether monomers in a resin formulation, manufacturers can precisely control the mechanical properties of the final product, from rigid and durable to soft and flexible. mdpi.com Furthermore, the viscosity of the resin, a critical parameter for the SLA printing process, can be adjusted by incorporating these monomers, which helps ensure smooth coating of layers during printing. mdpi.com

The inclusion of polyether-based monomers in an SLA resin formulation has a direct impact on the polymerization kinetics and the structure of the resulting polymer network. The rate of polymerization and the final degree of conversion are influenced by factors such as monomer reactivity, viscosity, and the presence of other components in the resin. nih.gov

Table 2: Effect of Polyether Monomer on SLA Resin and Polymer Properties This table summarizes the expected influence of incorporating a functionalized this compound derivative into an SLA resin formulation.

Parameter Influence of Polyether Monomer Consequence for 3D Printing
Resin Viscosity Typically reduces viscosity Improved flow and recoating, allowing for faster printing. mdpi.com
Polymerization Rate May decrease Can lead to longer curing times per layer. nih.gov
Cross-link Density Decreases Results in a more flexible, less brittle final part.
Final Part Flexibility Increases Enables the printing of objects requiring elasticity and impact resistance. mdpi.com
Mechanical Strength May decrease The reduced cross-link density can lead to lower tensile strength compared to rigid resins. beilstein-journals.org

Significance as Intermediates in the Convergent Synthesis of Complex Organic Molecules

Molecules with this type of centrally-functionalized or symmetrical di-functional architecture are valuable as core building blocks. beilstein-journals.orgtaylorandfrancis.com The central hydroxyl group serves as a reactive handle for modification or for coupling with other molecular fragments. For example, the hydroxyl group can be converted into other functional groups, such as an azide (B81097) or an amine, providing versatile points for conjugation. nih.gov

In a hypothetical convergent synthesis, two complex and identical molecular fragments could be prepared separately and then coupled to the two ends of a derivative of this compound, using its inherent symmetry to simplify the construction of a larger, symmetrical molecule. Alternatively, in a desymmetrization reaction, the two chemically equivalent arms could be made to react differently through the use of a chiral catalyst, allowing for the efficient construction of complex, asymmetric molecules. beilstein-journals.orgnih.gov The use of such polyglycol intermediates is a well-established strategy for creating sophisticated polymeric architectures and biomaterials, where the polyether chain acts as a flexible linker between functional domains. nih.gov

Function as Essential Building Blocks for the Construction of Diverse Glycol Ether-Based Scaffolds

Glycol ethers are a class of solvents and synthetic intermediates known for their dual functionality, possessing both ether and alcohol groups. nbinno.com This characteristic allows them to exhibit both hydrophilic and lipophilic properties, making them valuable in a wide range of applications, from coatings and cleaners to pharmaceuticals. ciscochem.comalliancechemical.com The structure of this compound, with its polyether backbone, suggests its utility as a building block for creating more complex and specialized glycol ether-based scaffolds.

The synthesis of such scaffolds often involves the reaction of the hydroxyl group of the glycol ether with other molecules. For instance, the hydroxyl group can be functionalized to introduce different chemical moieties, leading to the creation of a diverse range of derivatives with tailored properties. This versatility is a hallmark of poly(ethylene glycol) (PEG) and its derivatives, which are widely used in bioconjugation, drug delivery, and materials science. sigmaaldrich.com

Interactive Table: Potential Reactions for Scaffold Synthesis

Reaction TypeReactantFunctional Group IntroducedPotential Application of Scaffold
EsterificationCarboxylic Acid/Acyl ChlorideEsterPlasticizers, Surfactants, Lubricants
EtherificationAlkyl HalideEtherSpecialty Solvents, Polymer Modifiers
Urethane FormationIsocyanateUrethanePolyurethane coatings, Foams
Acetal FormationAldehyde/KetonAcetalProtecting Group, Crosslinking Agent

The presence of ether linkages in this compound contributes to the flexibility and water-solubility of the resulting scaffolds. These properties are highly desirable in applications such as the development of biocompatible materials and drug delivery systems. sigmaaldrich.com The central position of the hydroxyl group in this compound could also lead to the formation of unique, symmetrically branched structures, which can be advantageous in creating polymers with specific architectures and functionalities.

Contribution to the Valorization and Diversification of Bio-based Chemical Production Streams

The transition towards a bio-based economy has spurred research into the conversion of renewable feedstocks, such as biomass-derived polyols, into value-added chemicals. mdpi.com Glycerol (B35011), a major byproduct of biodiesel production, is a key platform chemical in this endeavor. mdpi.com The valorization of glycerol and other bio-based polyols often involves their conversion into a variety of derivatives, including ethers. mdpi.com

While the direct synthesis of this compound from bio-based sources is not explicitly detailed in available literature, its structural motifs are present in molecules that can be derived from biomass. For example, the dehydration and etherification of polyols are common strategies for producing compounds with polyether backbones. mdpi.com The production of ethers from biomass-derived compounds is an area of active research, with applications as fuels, lubricants, and specialty chemicals. researchgate.net

The potential for this compound to be part of a bio-based value chain lies in its role as a downstream chemical. Bio-derived alcohols and ethylene oxide (which can be produced from bio-ethanol) are key precursors for the synthesis of glycol ethers. google.com The production of asymmetric glycol ethers can be achieved through various synthetic routes, including the reaction of an alcohol with an olefin oxide. google.com

Interactive Table: Bio-based Precursors and Potential Conversion Pathways

Bio-based PrecursorIntermediatePotential Conversion to Glycol Ethers
Sugars (e.g., glucose)Bio-ethanolConversion to bio-ethylene oxide, followed by reaction with alcohols
GlycerolAcrolein, GlycidolFurther conversion and etherification reactions
LignocelluloseSyngasConversion to methanol and other alcohols for subsequent etherification

The incorporation of molecules like this compound into the portfolio of bio-based chemicals contributes to the diversification of products that can be obtained from renewable resources. This not only adds value to the biorefinery concept but also provides more sustainable alternatives to petroleum-derived chemicals. The development of efficient catalytic processes for the selective conversion of biomass-derived feedstocks into functionalized ethers is a key area of ongoing research. mdpi.com

Advanced Analytical Methodologies for Comprehensive Characterization of 2,5,9,12 Tetraoxatridecan 7 Ol and Its Synthesized Derivatives

Spectroscopic Techniques for Unambiguous Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2,5,9,12-Tetraoxatridecan-7-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule would be expected. The chemical shifts are influenced by the electronegativity of the neighboring oxygen atoms. Protons on carbons adjacent to an ether oxygen would appear at a different chemical shift than those adjacent to the alcohol group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by detecting the carbon backbone of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbons would be indicative of their bonding environment, with carbons bonded to oxygen atoms appearing at higher chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1, C13 (CH₃) ~3.38 ~59.0
C3, C11 (OCH₂) ~3.55 ~71.9
C4, C10 (OCH₂) ~3.65 ~70.5
C6, C8 (OCH₂) ~3.50 ~61.7
C7 (CHOH) ~3.80 ~68.0
OH Variable -

Note: The predicted values are based on standard chemical shift tables and computational models for similar polyether structures. Actual experimental values may vary.

High-Resolution Mass Spectrometry (e.g., ESI-TOF MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS), particularly with techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), is crucial for confirming the elemental composition and molecular weight of this compound. This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

For this compound (C₉H₂₀O₅), the expected monoisotopic mass would be calculated with high precision. Adducts with ions such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) are commonly observed in ESI-MS.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

Molecular Formula Ion Calculated m/z
C₉H₂₀O₅ [M+H]⁺ 209.1384
C₉H₂₀O₅ [M+Na]⁺ 231.1203
C₉H₂₀O₅ [M+K]⁺ 247.0942

Note: These are theoretical monoisotopic masses. The observation of these ions with high mass accuracy would confirm the elemental composition of the molecule.

Chromatographic Separation and Rigorous Purity Assessment

Utilization of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Compound Analysis

Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization of the hydroxyl group (e.g., silylation) may be necessary to increase its volatility and thermal stability for optimal GC analysis. When coupled with a mass spectrometer (GC-MS), this method can provide both separation and structural information of the components in a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. For the analysis of this compound, reversed-phase HPLC with a C18 column is a common approach. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection can be achieved using a refractive index detector (RID) or an evaporative light scattering detector (ELSD), as polyethers lack a strong UV chromophore.

Advanced Techniques for Molecular-Level Characterization (e.g., Vibrational Spectroscopy, Thermal Analysis)

Beyond basic structural elucidation and purity assessment, advanced techniques provide deeper insights into the molecular properties of this compound.

Vibrational Spectroscopy: Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of the molecule. The FTIR spectrum of this compound would be characterized by a broad O-H stretching band for the alcohol group, strong C-O stretching bands associated with the ether linkages, and various C-H stretching and bending vibrations.

Thermal Analysis: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the compound. DSC can be used to determine melting points and glass transition temperatures, while TGA can assess thermal stability and decomposition patterns.

Table 3: Summary of Analytical Techniques and Expected Findings for this compound

Technique Parameter Measured Expected Information
¹H NMR Proton Chemical Shifts and Couplings Connectivity of protons, functional group identification
¹³C NMR Carbon Chemical Shifts Carbon backbone structure
HRMS (ESI-TOF) Mass-to-charge ratio Elemental composition confirmation
GC Retention Time Purity assessment, separation of volatile components
HPLC Retention Time Purity assessment, quantification
FTIR Infrared Absorption Presence of functional groups (O-H, C-O, C-H)
DSC Heat Flow Melting point, glass transition temperature
TGA Mass Loss vs. Temperature Thermal stability, decomposition profile

Future Research Directions and Emerging Paradigms for 2,5,9,12 Tetraoxatridecan 7 Ol Chemistry

Exploration of Novel Catalytic Pathways for More Efficient and Selective Synthesis

The development of efficient and selective synthetic routes is paramount for the widespread adoption of any chemical compound. For 2,5,9,12-Tetraoxatridecan-7-ol, future research will likely concentrate on moving beyond traditional polymerization techniques to more sophisticated catalytic systems.

Key areas of exploration include:

Organocatalysis: The use of metal-free organocatalysts, such as N-heterocyclic carbenes (NHCs) and phosphazene bases, offers a promising avenue for the polymerization of epoxides to form polyethers. researchgate.net These catalysts can provide high levels of control over polymer architecture and are often more tolerant to functional groups than their metal-based counterparts.

Metal-Based Catalysis: Research into homogeneous metal-based catalysts, particularly those utilizing earth-abundant metals, is crucial for developing sustainable synthetic methods. rsc.org The goal is to identify catalysts that exhibit high activity, minimize chemical waste, and can be easily separated and recycled. rsc.orgacs.org For instance, protic ionic salts have shown surprising efficacy as catalysts in the formation of polyethers from diols. google.com

Enzymatic Catalysis: Biocatalysis represents a green and highly selective approach to polymer synthesis. Future work could explore the use of enzymes to catalyze the ring-opening polymerization of relevant monomers, leading to the formation of this compound with high stereochemical control.

The following table summarizes potential catalytic systems for the synthesis of this compound and its derivatives:

Catalyst TypeExamplesPotential Advantages
OrganocatalystsN-heterocyclic carbenes (NHCs), Phosphazene basesMetal-free, high functional group tolerance, controlled polymerization
Metal-Based CatalystsEarth-abundant metal complexes, Protic ionic saltsHigh activity, potential for recyclability, cost-effective
BiocatalystsLipases, other hydrolasesHigh selectivity, mild reaction conditions, environmentally benign

Design and Development of New Functional Materials and Advanced Applications Exploiting its Unique Structure

The distinct structure of this compound, with its central hydroxyl group and flanking ether linkages, makes it an attractive building block for a variety of functional materials.

Future research in this area will likely focus on:

Stimuli-Responsive Polymers: The hydrophilic polyether backbone, combined with the reactive hydroxyl group, provides a scaffold for creating "smart" materials. rsc.orgresearchgate.net By incorporating amino functionalities or other responsive moieties, polymers derived from this compound could exhibit responses to changes in pH, temperature, or light, making them suitable for applications in drug delivery, sensors, and actuators. rsc.orgresearchgate.net

Biodegradable Polymers: The ether linkages in the backbone could be engineered for biodegradability, particularly for medical applications such as temporary implants and drug delivery systems. youtube.com Research could focus on copolymerization with monomers like caprolactone (B156226) to enhance biodegradability. youtube.com

High-Performance Polyurethanes: Polyether polyols are fundamental components in the production of polyurethanes. gvchem.comtri-iso.com The specific structure of this compound could be leveraged to create polyurethanes with tailored properties, such as enhanced flexibility, improved hydrolytic stability, and specific mechanical characteristics for applications in foams, coatings, and elastomers. gvchem.comtri-iso.com

Integration of Synthesis and Application within Broader Sustainable Chemistry and Circular Economy Frameworks

A critical aspect of modern chemical research is the integration of sustainability principles from the molecular level to the product lifecycle. acs.orgnih.gov For this compound, this involves a holistic approach that considers its synthesis, use, and end-of-life.

Key strategies for future research include:

Renewable Feedstocks: Investigating the synthesis of this compound from biomass-derived starting materials would significantly improve its sustainability profile. ox.ac.uk This aligns with the broader goal of shifting from petrochemical feedstocks to renewable resources. nih.gov

Chemical Recycling and Depolymerization: Designing polymers based on this compound that can be chemically recycled back to their monomeric components is a key tenet of the circular economy. ox.ac.uk This could involve developing catalytic systems for efficient depolymerization, allowing for the recovery and reuse of the monomer. ox.ac.uk

Lifecycle Assessment: Conducting thorough lifecycle assessments of materials derived from this compound will be essential to quantify their environmental impact and ensure that they offer a tangible improvement over existing materials. acs.orgnih.gov

Leveraging Advanced Computational Modeling for Predictive Chemistry and High-Throughput Screening of Derivatives

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules and materials. For this compound, computational modeling can provide valuable insights and guide experimental efforts.

Future computational studies could focus on:

Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure and reactivity of this compound and its derivatives. nih.govmdpi.com This can aid in the design of novel monomers and the prediction of their polymerization behavior. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to predict the physical properties of polymers derived from this compound, such as their glass transition temperature, mechanical strength, and diffusion characteristics. mdpi.comacs.org

Coarse-Grained Modeling: To study the behavior of large polymer systems over longer timescales, coarse-grained modeling techniques can be developed. vt.educam.ac.uk This allows for the efficient simulation of polymer network formation and the prediction of macroscopic properties. cam.ac.uk

High-Throughput Screening: Computational screening of virtual libraries of this compound derivatives can be used to identify candidates with desired properties for specific applications, thereby streamlining the experimental workflow. nih.gov

Q & A

Q. What are the established synthesis routes for 2,5,9,12-Tetraoxatridecan-7-ol, and what purification methods are recommended?

The compound is synthesized via regioselective reactions starting from epichlorohydrin and methanol. A common approach involves sequential etherification steps under controlled conditions to ensure high regioselectivity and yield . Purification typically employs fractional distillation or column chromatography, followed by rigorous drying to remove residual water, which can interfere with downstream applications (e.g., vapor pressure measurements) .

Q. How is the compound characterized to confirm its molecular structure and purity?

Key characterization methods include:

  • NMR spectroscopy (¹H and ¹³C) to verify ether linkage positions and hydroxyl group presence.
  • Mass spectrometry (EI or ESI) for molecular ion confirmation (C₉H₂₀O₅, MW = 208.25 g/mol) .
  • Combustion calorimetry to determine purity via enthalpy of formation measurements (e.g., ΔfH°(liq) = −868.1 ± 2.1 kJ·mol⁻¹) .

Q. What are the key thermodynamic properties of this compound, and how are they experimentally determined?

Property Value Method
Enthalpy of formation (ΔfH°)−868.1 ± 2.1 kJ·mol⁻¹Combustion calorimetry
Vaporization enthalpy (ΔvapH)85.8 ± 0.4 kJ·mol⁻¹Transpiration method
Vapor pressure (25°C)0.000322 mmHgGas-saturation experiments

Density (1.04 g/cm³) and viscosity are measured using oscillating U-tube viscometers, critical for evaluating solvent performance in CO₂ absorption .

Advanced Research Questions

Q. How can discrepancies in vapor pressure measurements between static and transpiration methods be resolved?

Static methods may overestimate vapor pressures due to residual water in samples, while transpiration methods pre-dry compounds using carrier gas flushing . To resolve discrepancies:

  • Pre-treatment : Prolonged flushing at elevated temperatures to eliminate moisture.
  • Validation : Cross-check results with static measurements under anhydrous conditions.
  • Error analysis : Quantify uncertainties from impurities using gas chromatography .

Q. What methodologies are used to evaluate CO₂ absorption capacity, and how does the compound compare to traditional solvents?

  • Henry’s law constants (293.15–353.15 K) are measured gravimetrically under controlled pressures (2–10 atm) .
  • DFT calculations model CO₂ interaction with ether oxygen atoms, revealing higher affinity in derivatives like [ME, ME, ME] compared to ionic liquids (ILs) .
  • Performance benchmarks :
    • CO₂ solubility : [ME, ME, ME] outperforms DMPEG (polyethylene glycol dimethyl ether) due to optimized ether chain length.
    • Viscosity trade-offs : Higher viscosity than ILs requires temperature modulation for industrial scalability .

Q. How do computational approaches like DFT contribute to understanding the compound’s CO₂ absorption mechanism?

DFT (e.g., B3LYP/6-311+G(d,p)) calculates binding energies between CO₂ and ether oxygens, identifying favorable interaction sites. Key findings include:

  • Electrostatic potential maps show electron-rich regions at ether linkages, enhancing CO₂ physisorption .
  • Solvent effects : Polarizable continuum models (PCM) predict solubility trends in mixed solvents, validated experimentally .

Data Contradiction Analysis

Case Study : Conflicting vapor pressure data between static and transpiration methods .

  • Root cause : Static methods retain trace water, increasing apparent vapor pressure.
  • Resolution : Implement pre-drying protocols and validate with independent techniques (e.g., thermogravimetric analysis).
  • Implications : Ensures reliability in thermodynamic databases for solvent design.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.